molecular formula C30H36N2O4 B12293984 1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone

1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone

Cat. No.: B12293984
M. Wt: 488.6 g/mol
InChI Key: FKAINCOIINXAOK-UHFFFAOYSA-N
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Description

1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone is a complex organic compound with a unique pentacyclic structure. This compound is notable for its multiple hydroxyl groups and its intricate ring system, which includes both diaza and phenyl groups. The presence of these functional groups and the overall structure of the compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Pentacyclic Core: This step involves cyclization reactions that form the pentacyclic structure. Reagents such as strong acids or bases may be used to facilitate these reactions.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Addition of Phenyl and Diaza Groups: These groups are typically added through substitution reactions, using reagents like phenyl lithium (C6H5Li) and diazomethane (CH2N2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to ensure efficient cyclization.

    Automated Oxidation: Employing automated systems to control the oxidation process, ensuring consistent introduction of hydroxyl groups.

    Substitution Reactions: Using industrial-grade reagents and catalysts to facilitate the addition of phenyl and diaza groups.

Chemical Reactions Analysis

Types of Reactions

1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenyl and diaza groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Phenyl lithium (C6H5Li), diazomethane (CH2N2).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone has several applications in scientific research:

    Chemistry: Used as a model compound to study complex cyclization and substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone: Similar in structure but with variations in functional groups.

    2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl: Another complex organic compound with a different ring structure.

Uniqueness

1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[117002,1004,8014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone is unique due to its specific combination of hydroxyl, phenyl, and diaza groups, as well as its intricate pentacyclic structure

Properties

IUPAC Name

1-(17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O4/c1-17-10-21-23-11-18(2)30(36,26(35)16-33)29(23,4)14-25(34)27(21)28(3)13-19-15-31-32(24(19)12-22(17)28)20-8-6-5-7-9-20/h5-10,12,15,18,21,23,25,27,33-34,36H,11,13-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAINCOIINXAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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